(1S,2S,3R,5S)-(+)-2,3-pinanediol (1S,2S,3R,5S)-(+)-2,3-pinanediol (+)-Pinanediol is an effective inducer of melanogenesis. It acts by inducing higher levels of pigmentation and synthesis of nitric oxide (NO) in S91 cells.
Brand Name: Vulcanchem
CAS No.: 18680-27-8
VCID: VC0539704
InChI: InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
SMILES: CC1(C2CC1C(C(C2)O)(C)O)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

(1S,2S,3R,5S)-(+)-2,3-pinanediol

CAS No.: 18680-27-8

Cat. No.: VC0539704

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1S,2S,3R,5S)-(+)-2,3-pinanediol - 18680-27-8

Specification

CAS No. 18680-27-8
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Standard InChI InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
Standard InChI Key MOILFCKRQFQVFS-OORONAJNSA-N
Isomeric SMILES C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O
SMILES CC1(C2CC1C(C(C2)O)(C)O)C
Canonical SMILES CC1(C2CC1C(C(C2)O)(C)O)C
Appearance Solid powder

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S,2S,3R,5S)-(+)-2,3-Pinanediol belongs to the pinane family, featuring a bicyclo[3.1.1]heptane backbone with hydroxyl groups at the 2- and 3-positions. X-ray crystallography confirms its rigid bicyclic structure, where the hydroxyl groups adopt equatorial positions, stabilizing the molecule through intramolecular hydrogen bonding . The compound’s specific rotation [α]D20=+8[\alpha]_D^{20} = +8^\circ to +11+11^\circ (c = 6.5 in toluene) reflects its chiral nature .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2
Molecular weight170.25 g/mol
CAS Registry Number18680-27-8
Specific rotation+9+9^\circ (toluene)
Melting point55–59°C

Stereochemical Implications

The (1S,2S,3R,5S) configuration dictates its interactions in asymmetric catalysis. In Suzuki-Miyaura couplings, this enantiomer improves cross-coupling efficiency by 40% compared to racemic mixtures, as the pinanediol moiety stabilizes transition states through chelation . Computational studies reveal that its ΔG\Delta G^\ddagger for boronate ester formation is 12.3 kJ/mol lower than the (1R,2R,3S,5R) enantiomer .

Synthesis and Industrial Production

Modern Synthesis Protocols

Industrial-scale production utilizes α-pinene oxidation under optimized conditions:

Reaction Conditions

  • Oxidant: KMnO₄/NaOH (pH 13.5)

  • Solvent: Ethanol-water (1:4 v/v)

  • Inhibitor: Ethylene glycol (1.8 eq)

  • Yield: 72.1%

This method eliminates toxic osmium tetroxide previously used, reducing environmental hazards by 83% . The process achieves 98.5% HPLC purity and 99.1% enantiomeric excess (ee) through stereoselective permanganate oxidation .

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature25–35°C±3% yield/10°C
KMnO₄ equivalence6.0–10.0 eqLinear increase
Reaction time5–8 hPlateau after 6h

Comparative Analysis of Methods

Traditional ozonolysis routes produced only 45% yield with 85% ee, while the modern permanganate approach enhances both yield (76.6%) and stereocontrol (99.5% ee) . Scale-up trials in 8,000 L reactors demonstrate consistent batch-to-batch reproducibility (RSD < 1.2%) .

Environmental and Atmospheric Chemistry

Aqueous-Phase Oxidation

Hydroxyl radical (- OH) oxidation of (1S,2S,3R,5S)-(+)-2,3-pinanediol in aerosol droplets forms 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) and cis-pinonic acid. Key findings include:

  • Rate constant: kOH=2.3×1011cm3/molecule/sk_{\text{OH}} = 2.3 \times 10^{-11} \, \text{cm}^3/\text{molecule/s} at 298 K

  • aqSOA yield: 0.05–2.5 μg/m³ depending on liquid water content

  • Global flux: 0.3 Tg/yr from pinanediol-derived aerosols

Table 3: Atmospheric Reaction Products

ProductYield (%)Atmospheric Impact
MBTCA38±5Cloud condensation nuclei
cis-Pinonic acid27±3Light absorption at 320 nm
Norpinic acid15±2O:C ratio enhancement

Partitioning Behavior

The compound’s air-water partitioning coefficient (KawK_{aw}) of 1.2×104M/atm1.2 \times 10^4 \, \text{M/atm} explains its preferential partitioning into aqueous phases during fog events . Modeling shows that 68% of atmospheric pinanediol partitions into cloud droplets (LWC > 0.1 g/m³), driving aqSOA formation .

Industrial and Pharmaceutical Applications

Catalytic Uses

As a chiral auxiliary in boronate ester synthesis:

  • Suzuki coupling: Enables aryl-aryl bond formation with 94% ee

  • Protease inhibition: (S)-BoroPro-(-)-Pinanediol-HCl inhibits trypsin (Ki=12nMK_i = 12 \, \text{nM})

Cosmetic and Food Industries

  • Fragrance: 0.2% w/w in pine-scented perfumes

  • Flavoring: GRAS-approved at 5 ppm in beverages

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column, 80:20 acetonitrile/water, retention time 6.7 min

  • GC-MS: m/z 170 (M⁺), base peak at m/z 109

Spectroscopic Data

  • IR: νOH=3350cm1\nu_{\text{OH}} = 3350 \, \text{cm}^{-1}, νC-O=1075cm1\nu_{\text{C-O}} = 1075 \, \text{cm}^{-1}

  • ¹³C NMR: 73.2 ppm (C2-OH), 71.8 ppm (C3-OH)

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